2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives involves several chemical processes and methods. Ersin Inkaya (2018) detailed the synthesis and characterization of a benzo[d]thiazole derivative using FT-IR, NMR, UV–Vis spectroscopies, TG/DTA thermal analysis, and single-crystal X-ray diffraction methods. This comprehensive approach underscores the complexity and meticulous nature of synthesizing these compounds (Inkaya, 2018).
Molecular Structure Analysis
Molecular structure determination is pivotal in understanding the properties and reactivity of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives. The X-ray crystallography and DFT calculations offer insights into the optimized structure parameters, vibrational modes, and chemical shift values, providing a detailed picture of the molecular geometry and electronic distribution within these compounds. The work by Inkaya (2018) exemplifies the rigorous analysis required to elucidate the structure of benzo[d]thiazole derivatives, highlighting their complex and precise molecular frameworks (Inkaya, 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives showcases their ability to form various complexes and undergo reactions that are significant in organic synthesis and potential applications. Mishra et al. (2019) explored the synthesis and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating the compounds' capacity to interact with metals and exhibit biological activity (Mishra et al., 2019).
Physical Properties Analysis
Investigations into the physical properties, including thermal stability and spectroscopic characteristics, are crucial for understanding the applications and behavior of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives. The thermal analysis (TG/DTA) and spectroscopic studies (FT-IR, NMR, UV–Vis) provide valuable data on the stability, molecular vibrations, and electronic transitions of these compounds, which are essential for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with metals, antimicrobial activity, and potential for forming coordination polymers, highlight the versatility of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives. The study by Mishra et al. (2019) on the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes illustrates the broad spectrum of chemical behavior exhibited by these compounds, from forming stable metal complexes to exhibiting significant biological activities (Mishra et al., 2019).
Scientific Research Applications
Drug Discovery and Pharmacology :
- Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, similar in structure, have potential in drug discovery, exploring new chemical spaces around targeted targets (Durcik et al., 2020).
- Benzothiazole derivatives, like the 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, have shown promising anticancer, antibacterial, and antifungal properties in various studies (Jaber et al., 2021), (Cabrera-Pérez et al., 2016), (Nofal et al., 2014).
Material Science and Chemistry :
- Benzothiazole derivatives have been studied for their corrosion inhibition properties, which is significant in materials science, particularly in protecting metals like steel in harsh environments (Yadav et al., 2015).
- In dye-sensitized solar cells, electron-acceptors similar in structure to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid play a critical role in enhancing power conversion efficiency and stability (Yang et al., 2016).
Analytical Chemistry :
- Derivatives of benzo[d]thiazol are used as reagents in spectrophotometric determinations, highlighting their application in analytical chemistry for detecting specific metal ions (Wada et al., 1982).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLKRZCJZALYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363644 | |
Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid | |
CAS RN |
100961-61-3 | |
Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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